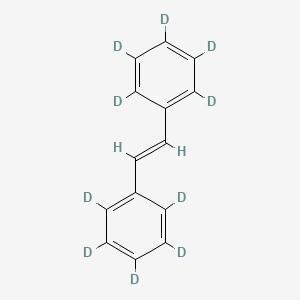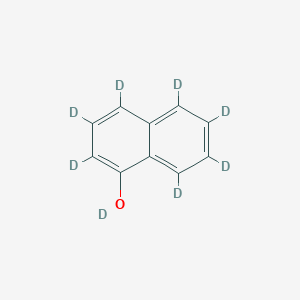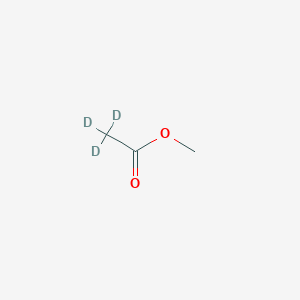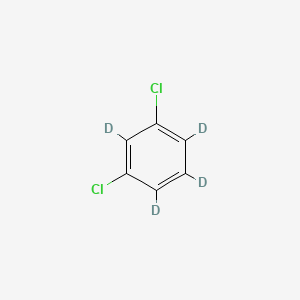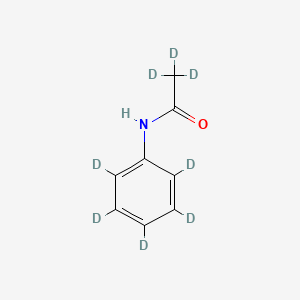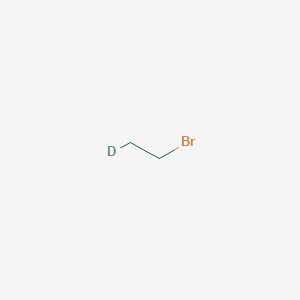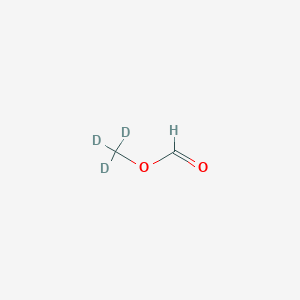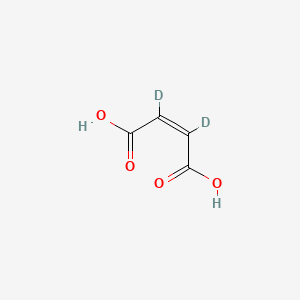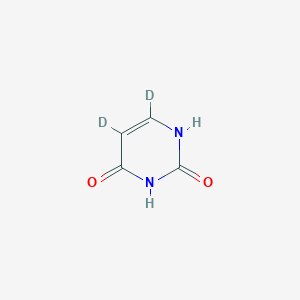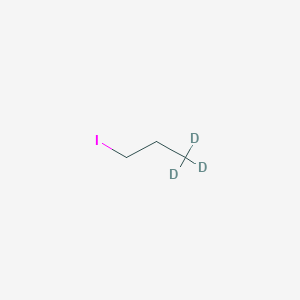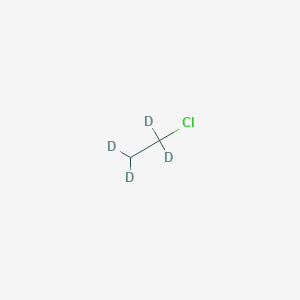
2-methylbenzoic acid
Overview
Description
2-Methylbenzoic acid, also known as o-toluic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₂. It is an isomer of p-toluic acid and m-toluic acid. This compound is characterized by a methyl group attached to the benzene ring at the ortho position relative to the carboxyl group. When purified and recrystallized, this compound forms needle-shaped crystals .
Preparation Methods
2-Methylbenzoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of o-xylene using nitric acid . Another method includes the etherification, Grignard reaction, and hydrolysis of 2,6-dichlorotoluene . Industrial production methods often rely on these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
2-Methylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form benzoic acid under strong oxidizing conditions.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include nitric acid for oxidation, lithium aluminum hydride for reduction, and bromine or chlorine for substitution reactions. Major products formed from these reactions include benzoic acid, benzyl alcohol, and various substituted benzoic acids.
Scientific Research Applications
2-Methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of dyes, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-methylbenzoic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit the growth of certain bacteria by disrupting their cell membrane integrity . The carboxyl group plays a crucial role in these interactions by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
2-Methylbenzoic acid is similar to other toluic acids, such as p-toluic acid and m-toluic acid. its unique ortho substitution pattern gives it distinct chemical properties and reactivity. For example, the ortho position of the methyl group makes it more reactive in electrophilic aromatic substitution reactions compared to its para and meta isomers .
Similar compounds include:
p-Toluic acid: Has the methyl group at the para position.
m-Toluic acid: Has the methyl group at the meta position.
Benzoic acid: Lacks the methyl group and has different reactivity patterns.
Properties
IUPAC Name |
2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPBLYKEWSWPD-VJJZLTLGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-methylbenzoic acid is C8H8O2, and its molecular weight is 136.15 g/mol.
ANone: Key spectroscopic data for this compound include:
A: The ortho-methyl group in this compound introduces steric hindrance, affecting its physical and chemical properties. Research indicates that it adopts a non-planar conformation, unlike benzoic acid, and exhibits enhanced acidity in the gas phase, attributed to a pole-induced dipole interaction in the anion. []
ANone: Several analytical methods have been employed to analyze this compound:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, has been used to measure this compound levels in various matrices, including eel plasma and pharmaceutical formulations. [, ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is utilized to quantify this compound, especially at trace levels, in complex matrices like fruits, vegetables, and mint. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

